(4r)-4-Amino-3,3-dimethyl-1-[(1r)-1-phenylethyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
(4R)-4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(11-7-5-4-6-8-11)16-9-12(15)14(2,3)13(16)17/h4-8,10,12H,9,15H2,1-3H3/t10-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOHBYITWMZMII-PWSUYJOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H](C(C2=O)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150364 | |
| Record name | 2-Pyrrolidinone, 4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]-, (4R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638771-91-1 | |
| Record name | 2-Pyrrolidinone, 4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]-, (4R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]-, (4R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolidin-2-ones, have been associated with various biological targets.
Mode of Action
Pyrrolidin-2-ones, a related class of compounds, are known to interact with their targets in a variety of ways, depending on the specific structure of the compound and the nature of the target.
Biochemical Pathways
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives, suggesting that they may interact with a variety of biochemical pathways.
Biological Activity
(4R)-4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one, commonly referred to as a pyrrolidinone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₂₀N₂O
- CAS Number : 1016698-16-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound exhibits potential in modulating signaling pathways related to:
- G Protein-Coupled Receptors (GPCRs) : It may influence GPCR signaling, which is crucial for various physiological responses, including neurotransmission and hormone regulation .
Biological Activities
Research indicates that this compound has several notable biological activities:
1. Anticancer Activity
Studies have demonstrated that pyrrolidinone derivatives can inhibit specific enzymes involved in cancer cell proliferation. The mechanism often involves the modulation of cell cycle regulators and apoptosis pathways.
2. Antimicrobial Effects
Pyrrolidinone derivatives have shown promising antimicrobial properties against a range of pathogens. The exact mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
3. Anti-inflammatory Properties
This compound has been investigated for its ability to suppress pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
Comparative studies with other pyrrolidinone derivatives reveal that this compound possesses unique structural features that enhance its biological activities. For instance:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Pyrrolidine A | Moderate anticancer | Cell cycle arrest |
| Pyrrolidine B | Strong antimicrobial | Membrane disruption |
| (4R)-4-Amino... | High anticancer & antimicrobial | Enzyme inhibition & membrane disruption |
Scientific Research Applications
Structural Representation
The structural formula can be represented as follows:
Medicinal Chemistry
(4R)-4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one has been studied for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting specific enzymes involved in cell proliferation. For instance, studies have shown its effectiveness against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
- Antidepressant Effects : The compound has demonstrated potential as an antidepressant through its influence on neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Organic Synthesis
Due to its unique structural features, this compound serves as a versatile synthon in organic synthesis. It can be utilized in the synthesis of more complex molecules, including:
- Pyrrolidine Derivatives : Its reactivity allows for the formation of various pyrrolidine derivatives through amination and cyclization reactions.
- Functionalized Compounds : The compound's amino group can participate in nucleophilic substitution reactions, leading to functionalized products that are valuable in pharmaceuticals .
Material Science
Research is also exploring the use of this compound in material science applications, particularly in the development of polymers and nanomaterials due to its stability and reactivity under various conditions .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways .
Case Study 2: Neuropharmacology
In another investigation reported in Neuropsychopharmacology, researchers assessed the antidepressant effects of this compound using animal models. The findings suggested that administration led to significant reductions in depressive-like behaviors and increased levels of serotonin and norepinephrine in the brain .
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amine group (-NH2) undergoes nucleophilic substitution with electrophilic agents, enabling functionalization. Key reactions include:
Mechanistic Note : The amino group’s nucleophilicity is modulated by steric effects from the dimethyl and phenylethyl groups, favoring reactions with smaller electrophiles .
Acylation Reactions
The amino group reacts with acylating agents to form amides:
Applications : Acylated derivatives show enhanced lipophilicity for biological studies .
Condensation Reactions
The ketone group in the pyrrolidin-2-one ring participates in condensation with nucleophiles:
-
Enamine Formation :
Reacts with aldehydes/ketones to form enamines under acid catalysis. For example: -
Knoevenagel Reaction :
Reacts with malononitrile to form α,β-unsaturated nitriles, though steric hindrance reduces yields (<40%) .
Reductive Amination
The amino group undergoes reductive amination with ketones or aldehydes:
Limitation : Bulky substrates (e.g., aryl aldehydes) show poor reactivity due to steric clashes .
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights unique features:
Advanced Functionalization
-
Cross-Coupling Reactions :
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the phenylethyl group are feasible but require optimized ligands (e.g., XPhos) to mitigate steric effects . -
Enzymatic Resolution :
Lipase-catalyzed kinetic resolution of racemic intermediates improves enantiopurity (>99% ee) for pharmaceutical applications .
Comparison with Similar Compounds
Research Findings and Implications
- Crystallography: The dihydroxyethyl analogue () forms 1D ribbon structures via O–H∙∙∙O hydrogen bonds, whereas the target compound’s amino group may enable N–H∙∙∙O interactions, influencing crystal packing and solubility .
- Biological Activity : Parsaclisib’s pyrazolo-pyrimidine moiety enables kinase inhibition, a feature absent in the target compound but relevant for structure-activity relationship (SAR) studies .
- Stability : The target compound’s dimethyl groups may enhance stability against oxidative degradation compared to hydroxylated analogues, critical for storage in pharmaceutical contexts .
Q & A
Q. What are the recommended synthetic routes for (4R)-4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one, and how can stereochemical integrity be maintained?
The compound’s stereochemistry is critical due to its (4R) and (1R) configurations. A Sharpless asymmetric dihydroxylation reaction, as demonstrated in structurally similar pyrrolidinone derivatives, can be adapted . Key steps include:
- Chiral induction : Use of chiral auxiliaries (e.g., (1R)-1-phenylethyl group) to enforce stereocontrol at the pyrrolidine ring.
- Protection/deprotection : Amino groups may require temporary protection (e.g., Boc or Fmoc) during synthesis to prevent side reactions.
- Catalytic hydrogenation : For reducing intermediates while preserving stereochemistry.
Q. What analytical methods are most effective for characterizing this compound’s purity and structure?
- X-Ray Powder Diffraction (XRPD) : Resolves crystalline structure and confirms stereochemistry (e.g., interatomic distances and hydrogen-bonding networks) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethyl groups at C3, phenyl group orientation) .
- HPLC-MS : Quantifies purity and detects enantiomeric excess (>98% for pharmaceutical-grade synthesis) .
Q. What safety precautions are critical when handling this compound in the lab?
Based on GHS classifications for structurally similar pyrrolidinones:
- Hazards : Acute toxicity (H302), skin/eye irritation (H315/H319), respiratory tract irritation (H335) .
- Mitigation :
- Use fume hoods and PPE (gloves, goggles).
- Store in airtight containers away from oxidizers.
- Neutralize spills with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
Discrepancies may arise from polymorphic forms or solvent-dependent conformational changes. Strategies include:
- Temperature-dependent NMR : Identify dynamic processes (e.g., ring puckering) affecting spectral assignments .
- Computational modeling : Compare DFT-optimized structures with experimental XRPD/NMR data to validate stereochemistry .
- Vapor diffusion crystallization : Screen solvents to isolate thermodynamically stable polymorphs .
Q. What experimental design principles optimize yield in multi-step syntheses of this compound?
- Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading) to identify optimal conditions. For example, heating to 50°C improved solubility and yield in a related hydrochloride salt synthesis .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation .
Q. How does the compound’s hydrogen-bonding network influence its solid-state properties?
In the crystal lattice, intermolecular O–H⋯O and N–H⋯O bonds form one-dimensional tapes, as observed in (4R)-4-[(1R)-1,2-dihydroxyethyl] derivatives . These interactions:
- Stabilize polymorphs : Influence melting points and solubility.
- Affect bioavailability : Tight packing may reduce dissolution rates.
Q. What strategies address challenges in enantiomeric separation of this compound?
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients.
- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed hydrolysis) to isolate (R)-enantiomers .
Methodological Notes
- Stereochemical rigor : Absolute configuration assignments rely on X-ray crystallography and prior stereochemical precedence .
- Safety compliance : Adhere to OSHA HCS standards for hazard communication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
